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Compound of Interest

Compound Name: 2-Chlorophenyl methyl sulfone

Cat. No.: B155335

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the acute toxicity of 2-Chlorophenyl methyl sulfone.
However, a comprehensive search of publicly available scientific literature and toxicology
databases did not yield quantitative acute toxicity data (e.g., LD50 values) specifically for the 2-
Chlorophenyl methyl sulfone (ortho-isomer, CAS 17482-05-2). Hazard classifications found
on chemical labels indicate that this compound is "Harmful if swallowed" and "Causes serious
eye damage".

Due to the lack of specific data for the 2-chloro isomer, this guide provides a detailed overview
of the acute toxicity of the closely related and well-studied isomer, p-Chlorophenyl methyl
sulfone (para-isomer, CAS 98-57-7). It is crucial to note that toxicity can vary significantly
between isomers, and the data for the p-chloro isomer should be considered for informational
and comparative purposes only; it is not a direct substitute for data on the 2-chloro isomer.

Quantitative Acute Toxicity Data: p-Chlorophenyl
Methyl Sulfone

The following table summarizes the acute toxicity data for p-Chlorophenyl methyl sulfone based
on studies conducted in various animal models.
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Test Type

Species

Route of
Administrat
ion

Results

Observatio
Reference
ns

Acute Oral
Toxicity

Rat

Oral (gavage)

LD50: 400 -
620 mg/kg

General
anesthetic
effects,
. [1]
changes in
motor activity,

dyspnea.

Acute Oral
Toxicity

Mouse

Oral (gavage)

LD50: 330 -
880 mg/kg

Central
nervous
[1]

system

depression.

Acute Dermal

Toxicity

Rat

Dermal

LD50: > 5630
mg/kg

Deaths were
observed
only at the

. (2]
highest dose
level of 5630

mg/kg.

Skin Irritation

Rabbit

Dermal

Mild Irritant

Mild irritation

[2]

observed.

Eye Irritation

Rabbit

Ocular

Non-irritant

No eye
irritation was [2]

induced.

Mutagenicity
(Ames Test)

Salmonella

typhimurium

In vitro

Non-

mutagenic

No mutagenic
activity was
observed in
five bacterial
strains with or
without
metabolic

activation.
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Experimental Protocols

The methodologies described below are based on standardized OECD guidelines and are
consistent with the procedures used in the cited studies for p-Chlorophenyl methyl sulfone.[1]

[2]

Acute Oral Toxicity Study (Following OECD Guideline
401)

» Objective: To determine the median lethal dose (LD50) of a substance after a single oral
administration.[3][4][5]

o Test Animals: Healthy, young adult rodents (e.g., Fischer 344 rats or B6C3F1 mice),
nulliparous and non-pregnant.[2][3] Animals are acclimatized to laboratory conditions before
the study.

e Procedure:

o Dose Selection: Graduated doses of the test substance are administered to several
groups of animals, with one dose per group.[3] Dose selection is typically based on a
preliminary range-finding study.

o Administration: The test substance is administered as a single dose by gavage using a
stomach tube or a suitable intubation cannula.[3] The vehicle (e.g., corn olil) is
administered to a control group.

o Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,
changes in skin, fur, eyes, and behavior such as tremors, convulsions, salivation, diarrhea,
lethargy, and coma), and changes in body weight for at least 14 days.[3]

o Necropsy: All animals that die during the study and all surviving animals at the end of the
observation period are subjected to a gross necropsy to identify any pathological changes.

[3]

o Data Analysis: The LD50 is calculated using a recognized statistical method.
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Acute Dermal Toxicity Study (Following OECD Guideline
402)

¢ Objective: To determine the acute toxicity of a substance applied to the skin.[6][7][8]
o Test Animals: Healthy young adult rats with healthy, intact skin.[6][9]
e Procedure:

o Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal
area of the trunk of the test animals.

o Application: The test substance is applied uniformly over an area of at least 10% of the
body surface. The area is then covered with a porous gauze dressing and non-irritating
tape for a 24-hour exposure period.[8]

o Dose Levels: A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first.
If toxicity is observed, a full study with multiple dose groups is conducted.[6][8]

o Observation Period: Animals are observed for signs of toxicity and mortality for 14 days.
Body weights are recorded weekly.[3]

o Necropsy: All animals are subjected to a gross necropsy at the conclusion of the study.[7]

Acute Dermal Irritation/Corrosion Study (Following
OECD Guideline 404)

» Objective: To assess the potential of a substance to cause reversible (irritation) or
irreversible (corrosion) skin damage.[10][11][12]

¢ Test Animals: Healthy young adult albino rabbits with intact skin.[10][13]
e Procedure:

o Application: A single dose (0.5 g for solids) of the test substance is applied to a small area
of skin (approx. 6 cm?) under a gauze patch.[10] An untreated area of skin serves as a
control.
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o Exposure: The exposure period is typically 4 hours, after which the residual test substance

is removed.[10]

o Observation: The skin is examined for erythema (redness) and edema (swelling) at
specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations
continue for up to 14 days to assess the reversibility of any effects.[11]

o Scoring: Skin reactions are scored using a standardized system (e.g., Draize scale).[13]

Acute Eye Irritation/Corrosion Study (Following OECD
Guideline 405)

+ Objective: To determine the potential of a substance to produce irritation or corrosion when
applied to the eye.[14][15][16]

¢ Test Animals: Healthy young adult albino rabbits.[14]
e Procedure:

o Application: A single dose of the test substance is applied into the conjunctival sac of one
eye of the animal. The other eye remains untreated and serves as a control.[14][17]

o Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] The
evaluation includes scoring lesions of the cornea (opacity), iris, and conjunctiva (redness,
chemosis).[18]

o Duration: The observation period is sufficient to evaluate the reversibility of the effects,

typically up to 21 days.[15]

Bacterial Reverse Mutation Test (Ames Test) (Following
OECD Guideline 471)

» Objective: To detect gene mutations induced by the test substance using strains of
Salmonella typhimurium and Escherichia coli.[19][20]

o Methodology:
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o Tester Strains: Amino-acid requiring strains of bacteria are used that cannot grow in the
absence of the specific amino acid. A mutagen can cause a reverse mutation, allowing the
bacteria to grow on an amino-acid-deficient medium.[19]

o Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system (S9 mix from rat liver) to simulate mammalian metabolism.[19]

o Procedure: The test substance, bacteria, and S9 mix (if used) are combined and plated on
a minimal agar medium.

o Incubation: Plates are incubated for 48-72 hours.

o Evaluation: A positive result is indicated by a dose-related increase in the number of
revertant colonies compared to the negative control.[21]

Visualizations

Experimental Workflow for Acute Oral Toxicity (LD50)
Study
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Caption: Generalized workflow for an acute oral toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Acute Toxicity Profile of 2-Chlorophenyl Methyl Sulfone:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155335#acute-toxicity-studies-of-2-chlorophenyl-
methyl-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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